1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene is a chemical compound known for its unique structure and properties It is a derivative of cyclopenta-1,3-diene, with four chlorine atoms and a propan-2-ylidene group attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene typically involves the chlorination of cyclopenta-1,3-diene followed by the introduction of the propan-2-ylidene group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the initial chlorination of cyclopenta-1,3-diene, followed by purification and further chemical modifications to introduce the propan-2-ylidene group. The process may be optimized for large-scale production by using continuous flow reactors and advanced separation techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the double bond.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce dechlorinated or hydrogenated derivatives.
Scientific Research Applications
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through its reactive chlorine atoms and double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrachlorocyclopenta-1,3-diene: Similar structure but lacks the propan-2-ylidene group.
1,2,3,4-Tetrachloro-5-methylcyclopenta-1,3-diene: Similar structure with a methyl group instead of the propan-2-ylidene group.
1,2,3,4-Tetrachloro-5-ethylidenecyclopenta-1,3-diene: Similar structure with an ethylidene group instead of the propan-2-ylidene group.
Uniqueness
1,2,3,4-Tetrachloro-5-(propan-2-ylidene)cyclopenta-1,3-diene is unique due to the presence of the propan-2-ylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
54624-22-5 |
---|---|
Molecular Formula |
C8H6Cl4 |
Molecular Weight |
243.9 g/mol |
IUPAC Name |
1,2,3,4-tetrachloro-5-propan-2-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C8H6Cl4/c1-3(2)4-5(9)7(11)8(12)6(4)10/h1-2H3 |
InChI Key |
GVBJYWMARPVQML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=C(C(=C1Cl)Cl)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.